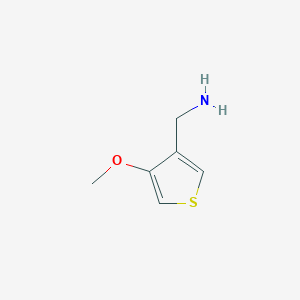

(4-methoxythiophen-3-yl)methanamine

Description

Contextualization within Thiophene-Based Heterocyclic Amines

Thiophene (B33073) is a five-membered heterocyclic compound containing a sulfur atom, and its derivatives are fundamental building blocks in organic chemistry. nih.gov The thiophene ring is considered a privileged scaffold in medicinal chemistry due to its structural resemblance to benzene (B151609), allowing it to act as a bioisostere, which can lead to improved biological activity and optimized physicochemical properties of drug candidates. nih.govslideshare.net Thiophene derivatives are integral to the development of pharmaceuticals, agrochemicals, and materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.govresearchgate.net The electron-rich nature of the thiophene ring makes it highly reactive and amenable to various chemical modifications. nih.gov

Primary amines, characterized by the -NH2 group, are one of the most important functional groups in organic synthesis. youtube.com Their basicity and nucleophilicity allow them to participate in a wide array of chemical reactions, including the formation of amides, imines, and sulfonamides. pharmacy180.comchemicalbook.com This versatility makes primary amines essential for constructing the carbon-nitrogen bonds that are ubiquitous in biologically active molecules and functional materials. acs.org The ability to introduce a primary amine group onto a molecular scaffold, such as a thiophene ring, significantly expands the synthetic possibilities for creating new and complex chemical entities. nih.gov

Structural Features and Their Implications for Chemical Reactivity

The chemical behavior of (4-methoxythiophen-3-yl)methanamine is a direct consequence of its distinct structural components: the 4-methoxythiophene moiety and the methanamine functional group.

The 4-methoxythiophene moiety consists of a thiophene ring substituted with a methoxy (B1213986) group (-OCH3) at the 4-position. The sulfur atom in the thiophene ring possesses lone pairs of electrons that contribute to the aromaticity of the ring, making it electron-rich. The methoxy group is a strong electron-donating group, further increasing the electron density of the thiophene ring through resonance. This enhanced electron density makes the ring more susceptible to electrophilic substitution reactions. The substitution pattern of the thiophene ring also influences its reactivity and the regioselectivity of subsequent reactions.

The methanamine group (-CH2NH2) attached to the 3-position of the thiophene ring is a primary amine. foodb.cawikipedia.org As a primary amine, it is a good nucleophile and a weak base. youtube.comwikipedia.org The nitrogen atom's lone pair of electrons can readily attack electrophilic centers, making it a key site for bond formation. pharmacy180.com The methanamine group can be readily converted into a variety of other functional groups, further enhancing the synthetic utility of the parent molecule. chemicalbook.com

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C6H9NOS |

| Molecular Weight | 143.21 g/mol |

| IUPAC Name | This compound |

| Appearance | Likely a liquid or low-melting solid |

| Solubility | Soluble in organic solvents |

Overview of Academic Research Trajectories for Novel Building Blocks

The unique combination of a functionalized thiophene ring and a primary amine in this compound positions it as a valuable building block for several research and development trajectories. In medicinal chemistry, it can be utilized in the synthesis of novel heterocyclic compounds with potential therapeutic applications. nih.govopenreviewhub.org The thiophene core is a known pharmacophore in many approved drugs, and the amine handle allows for the introduction of diverse substituents to explore structure-activity relationships. nih.gov

In materials science, thiophene-based molecules are at the forefront of research into organic semiconductors and conducting polymers. mdpi.comrsc.org The ability to functionalize the thiophene ring and introduce side chains via the amine group allows for the fine-tuning of the electronic and physical properties of these materials. This can lead to the development of new materials for applications in flexible displays, solar cells, and sensors. researchgate.net

Recent research has also focused on the development of novel synthetic methods to access functionalized heterocycles. acs.org The synthesis of this compound itself likely involves multi-step sequences, potentially starting from commercially available thiophene derivatives like 4-methoxythiophene-3-carboxylic acid. sigmaaldrich.com The development of efficient and scalable synthetic routes to such building blocks is a key area of academic and industrial research.

Structure

3D Structure

Properties

IUPAC Name |

(4-methoxythiophen-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NOS/c1-8-6-4-9-3-5(6)2-7/h3-4H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBHAXFGOHJFPCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CSC=C1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of 4 Methoxythiophen 3 Yl Methanamine

Reported Synthetic Routes

The preparation of (4-methoxythiophen-3-yl)methanamine has been described through multi-step sequences starting from appropriately substituted thiophene (B33073) precursors. These routes often involve a series of reactions to introduce the desired functional groups at specific positions on the thiophene ring.

Multi-Step Synthesis from Substituted Thiophenes

A common and logical approach to synthesizing this compound involves a sequence of reactions starting with a pre-functionalized thiophene. This method allows for the regioselective introduction of the required substituents.

The introduction of a halogen atom onto the thiophene ring serves as a crucial first step, providing a reactive handle for subsequent transformations. nih.gov Bromination is a frequently employed halogenation technique. N-Bromosuccinimide (NBS) is a mild and selective brominating agent for electron-rich aromatic systems like thiophenes. organic-chemistry.org The position of bromination is directed by the existing substituents on the thiophene ring. For the synthesis of this compound, a plausible starting material would be a 3-substituted-4-methoxythiophene, where bromination at the desired position can be achieved. The reactivity of halogenated thiophenes can be influenced by the nature and position of the halogen. mdpi.com

Table 1: Example of Bromination of a Thiophene Precursor

| Reactant | Reagent | Solvent | Conditions | Product |

|---|

Note: The specific starting material and reaction conditions may vary and require optimization based on the desired product.

Following halogenation, the next key step is the introduction of a nitrogen-containing functional group, which will ultimately be converted to the primary amine. A common method is the nucleophilic displacement of the halide with a protected amine. nih.gov Tritylamine (triphenylmethylamine) can be used as a bulky primary amine equivalent. Its steric hindrance prevents over-alkylation, a common side reaction when using simpler amines like ammonia (B1221849). pressbooks.publibretexts.org The reaction of the brominated thiophene with tritylamine, typically in the presence of a base, would yield the N-tritylated aminomethylthiophene derivative.

Table 2: Example of Amine Introduction via Halide Displacement

| Reactant | Reagent | Base | Solvent | Conditions | Product |

|---|

Note: The choice of base, solvent, and temperature is critical for the success of this reaction and may require optimization.

The final step in this synthetic sequence is the removal of the protecting group from the amine to unveil the desired primary amine. The trityl group can be cleaved under acidic conditions. google.com Treatment of the N-trityl-(4-methoxythiophen-3-yl)methanamine with an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), in a suitable solvent like dichloromethane (B109758) (DCM) or methanol, will yield the target compound, this compound. The choice of deprotection conditions should be mild enough to avoid cleavage of the methoxy (B1213986) group or degradation of the thiophene ring. google.com

Table 3: Example of Amine Deprotection

| Reactant | Reagent | Solvent | Conditions | Product |

|---|

Note: The concentration of the acid and the reaction time are important parameters to control for efficient and clean deprotection.

Alternative and Emerging Synthetic Approaches

Besides the classical multi-step synthesis, alternative strategies are being explored to improve efficiency and reduce the number of synthetic steps.

Reductive Amination Strategies for Carbonyl Precursors

Reductive amination is a powerful and versatile method for the synthesis of amines from carbonyl compounds (aldehydes or ketones). jocpr.comorganic-chemistry.org This approach offers a more direct route to this compound, provided the corresponding carbonyl precursor, 4-methoxythiophene-3-carbaldehyde (B3043251), is accessible. The reaction involves the condensation of the aldehyde with an ammonia source to form an imine intermediate, which is then reduced in situ to the desired primary amine. pressbooks.pubmasterorganicchemistry.comnih.gov

Various reducing agents can be employed for this transformation, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comorganic-chemistry.org The choice of reducing agent and reaction conditions is crucial to ensure high selectivity and yield of the primary amine, minimizing the formation of secondary and tertiary amine byproducts. nih.gov

Table 4: Example of Reductive Amination

| Reactant | Amine Source | Reducing Agent | Solvent | Conditions | Product |

|---|

Note: The pH of the reaction medium and the stoichiometry of the reagents are key factors influencing the outcome of the reductive amination.

Nucleophilic Substitution Reactions on Activated Thiophenes

A prominent and classical approach to introducing a functional group onto an aromatic ring, such as thiophene, is through nucleophilic aromatic substitution (SNAr). This strategy relies on the presence of activating groups on the thiophene ring to facilitate the displacement of a leaving group by a nucleophile. In the context of synthesizing this compound, a plausible route involves the use of a 3-halomethyl-4-methoxythiophene derivative, where the halogen acts as a leaving group, which is then displaced by an amine source.

Alternatively, a more common and versatile approach begins with a carbonyl or cyano group at the 3-position of the 4-methoxythiophene ring. These precursors can then be converted to the desired methanamine.

A likely synthetic pathway commences with a suitable starting material like 4-methoxythiophene-3-carbaldehyde or 4-methoxythiophene-3-carbonitrile. The methoxy group at the 4-position influences the reactivity and regioselectivity of reactions on the thiophene ring.

One of the most widely used methods for converting aldehydes and ketones to amines is reductive amination . wikipedia.orgmasterorganicchemistry.com This one-pot reaction typically involves the initial formation of an imine from the aldehyde and an amine (such as ammonia or an ammonia equivalent), followed by in-situ reduction to the corresponding amine. wikipedia.orgyoutube.com

The general steps for the reductive amination of 4-methoxythiophene-3-carbaldehyde are as follows:

Reaction of the aldehyde with an amine to form a hemiaminal intermediate.

Loss of water from the hemiaminal to form an imine.

Reduction of the imine to the final amine product.

Various reducing agents can be employed for this transformation, with sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride being common choices. masterorganicchemistry.comorganic-chemistry.org Sodium cyanoborohydride is particularly effective as it is selective for the reduction of the imine in the presence of the starting aldehyde. masterorganicchemistry.com

Another viable pathway is through the reduction of 4-methoxythiophene-3-carbonitrile. The cyano group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This method provides a direct route to the target primary amine. The synthesis of substituted thiophene-3-carbonitriles is a known process in organic chemistry. researchgate.netsciforum.net

C-H Functionalization Approaches

Modern synthetic chemistry has increasingly focused on C-H functionalization as a more atom-economical and efficient method for constructing complex molecules. masterorganicchemistry.commdpi.com This approach avoids the need for pre-functionalization of the starting material, directly converting a C-H bond into a C-C, C-N, or other bond. masterorganicchemistry.com For the synthesis of this compound, C-H functionalization could potentially be used to introduce the aminomethyl group directly onto the 4-methoxythiophene ring.

A hypothetical C-H functionalization route could involve:

Directed C-H a-amination: Utilizing a directing group to guide the catalyst to the desired C-H bond for amination.

Photocatalytic methods: Employing light to generate reactive intermediates that can engage in C-H functionalization, a rapidly growing area in organic synthesis. organic-chemistry.org

These advanced methods offer the potential for more direct and sustainable synthetic routes to the target molecule, though they would require significant research and development to optimize for this specific substrate.

Considerations for Stereoselective Synthesis

The carbon atom of the methanamine group in this compound is a prochiral center. If the nitrogen atom is substituted with two different groups, this carbon becomes a stereocenter. Therefore, controlling the stereochemistry at this position is a crucial consideration for potential applications where a single enantiomer is required.

Potential for Chiral Derivatization of this compound

If a racemic mixture of a chiral derivative of this compound is synthesized, it can be resolved into its individual enantiomers through chiral derivatization. This classical resolution technique involves reacting the racemic amine with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers possess different physical properties and can be separated by standard laboratory techniques such as crystallization or chromatography. Once separated, the chiral auxiliary can be cleaved to yield the enantiomerically pure amines.

Asymmetric Catalytic Methodologies for Structurally Related Amines

A more elegant and efficient approach to obtaining enantiomerically pure amines is through asymmetric catalysis. This involves using a chiral catalyst to control the stereochemical outcome of the reaction, directly producing the desired enantiomer in excess.

For the synthesis of chiral this compound derivatives, several asymmetric catalytic strategies could be envisioned, drawing from methodologies developed for structurally related amines:

Asymmetric Reductive Amination: The imine intermediate formed during reductive amination can be reduced asymmetrically using a chiral reducing agent or a combination of an achiral reducing agent and a chiral catalyst. Chiral catalysts can include transition metal complexes with chiral ligands or organocatalysts.

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the nitrogen or another part of the molecule to direct the stereochemical course of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed. For instance, a chiral amine could be used in the reductive amination step, leading to a diastereomeric product that can be purified and the auxiliary subsequently cleaved. The synthesis of substituted piperidines from chiral amines has been demonstrated using this principle. nih.gov

The development of asymmetric catalytic methods for the synthesis of thiophene-containing chiral amines is an active area of research, with the potential to provide efficient access to enantiomerically pure compounds for various applications. nih.gov

Chemical Reactivity and Mechanistic Studies of 4 Methoxythiophen 3 Yl Methanamine

Reactivity of the Primary Amine Moiety

The lone pair of electrons on the nitrogen atom of the primary amine in (4-methoxythiophen-3-yl)methanamine makes it a potent nucleophile, readily participating in reactions with a wide range of electrophilic species.

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a cornerstone of the reactivity of this compound, enabling the formation of stable amide, urea (B33335), and carbamate (B1207046) linkages. masterorganicchemistry.comlibretexts.orglibretexts.orgunizin.org This class of reactions proceeds via an addition-elimination mechanism, where the amine initially adds to the electrophilic carbonyl carbon of an acyl compound, forming a tetrahedral intermediate. libretexts.orgunizin.org This intermediate then collapses, expelling a leaving group and resulting in the formation of a new, more stable acyl derivative. libretexts.orgunizin.org

The reaction of this compound with carboxylic acid derivatives, such as acyl chlorides and anhydrides, provides a direct route to the corresponding amides. fishersci.itsphinxsai.com These reactions are typically carried out in the presence of a base to neutralize the acidic byproduct, such as HCl, thereby driving the reaction to completion. fishersci.it The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acyl derivative, followed by the elimination of a leaving group (e.g., chloride or carboxylate). masterorganicchemistry.comlibretexts.org

A variety of coupling reagents developed for peptide synthesis can also be employed to facilitate amide bond formation between this compound and carboxylic acids. fishersci.it Reagents like dicyclohexylcarbodiimide (B1669883) (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) activate the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amine. fishersci.it

Table 1: Examples of Amide Formation Reactions

| Carboxylic Acid Derivative/Reagent | Amine | Product | Reaction Conditions |

| Acyl Chloride | This compound | N-((4-methoxythiophen-3-yl)methyl)acetamide | Aprotic solvent, base (e.g., pyridine, triethylamine) |

| Carboxylic Anhydride | This compound | N-((4-methoxythiophen-3-yl)methyl)benzamide | Aprotic solvent, base |

| Carboxylic Acid + EDC/HOBt | This compound | Corresponding Amide | DMF, room temperature |

| Carboxylic Acid + HATU/DIEA | This compound | Corresponding Amide | DMF, room temperature |

This table presents illustrative examples of amide formation reactions. Specific reaction conditions and yields may vary depending on the substrates and reagents used.

The primary amine of this compound can react with isocyanates and chloroformates to yield ureas and carbamates, respectively. These reactions also proceed through a nucleophilic acyl substitution mechanism. The nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the isocyanate or chloroformate, leading to the formation of the corresponding urea or carbamate.

Reactions with Carbonyl Compounds

The reaction of primary amines with aldehydes and ketones is a fundamental transformation in organic chemistry, leading to the formation of imines (also known as Schiff bases). masterorganicchemistry.comlibretexts.orgyoutube.com

This compound readily reacts with aldehydes and ketones under acidic catalysis to form the corresponding imines. masterorganicchemistry.comlibretexts.org The reaction is reversible and involves the initial nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate. libretexts.orgkhanacademy.org This intermediate then dehydrates to yield the imine. libretexts.orgkhanacademy.org The rate of imine formation is pH-dependent, with the optimal pH typically being mildly acidic (around 4-5). libretexts.orglibretexts.org This is because the acid catalyzes the dehydration step, but at very low pH, the amine nucleophile is protonated and becomes non-reactive. libretexts.orglibretexts.org

In reactions with ketones that have α-hydrogens, enamines can be formed as byproducts or, under specific conditions, as the major product.

Table 2: Imine Formation with Various Carbonyl Compounds

| Carbonyl Compound | Amine | Product (Imine) | Catalyst |

| Benzaldehyde | This compound | N-((4-methoxythiophen-3-yl)methyl)-1-phenylmethanimine | Acid catalyst (e.g., p-TsOH) |

| Acetone | This compound | N-((4-methoxythiophen-3-yl)methyl)propan-2-imine | Acid catalyst |

| Cyclohexanone | This compound | N-((4-methoxythiophen-3-yl)methyl)cyclohexan-1-imine | Acid catalyst |

This table provides representative examples of imine formation. The specific product and reaction efficiency can be influenced by the nature of the carbonyl compound and the reaction conditions.

The reactivity of the amine in this compound extends to more complex condensation reactions. For instance, a related 3-amidothiophene derivative has been shown to react with various carbonyl compounds, leading to the formation of alkenes and bis-products through an attack at the C2 position of the thiophene (B33073) ring. nih.govresearchgate.net While this reaction involves the amide rather than the free amine, it highlights the potential for the thiophene ring itself to participate in reactions, influenced by the substituents. The formation of imines from this compound is also a key step in reductive amination reactions, where the intermediate imine is subsequently reduced to form a secondary amine. masterorganicchemistry.com

Alkylation Reactions and Quaternization

The primary amine group of this compound is nucleophilic and readily undergoes alkylation reactions with alkyl halides or other suitable electrophiles. Stepwise alkylation can lead to the formation of secondary, tertiary amines, and ultimately, a quaternary ammonium (B1175870) salt.

The general sequence of these reactions is as follows:

Mono-alkylation: Reaction with one equivalent of an alkylating agent (R-X) yields the corresponding secondary amine.

Di-alkylation: Further reaction with another equivalent of R-X produces the tertiary amine.

Quaternization: In the presence of a third equivalent of the alkylating agent, the lone pair of electrons on the tertiary amine nitrogen attacks the electrophile, resulting in the formation of a quaternary ammonium salt.

These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide byproduct, thereby driving the reaction to completion. The choice of solvent and reaction temperature can also influence the rate and selectivity of the alkylation process.

Below is an interactive data table summarizing the expected products from the alkylation of this compound with a generic alkylating agent (R-X).

| Degree of Alkylation | Product Name | General Structure |

| Primary Amine | This compound | |

| Secondary Amine | N-alkyl-(4-methoxythiophen-3-yl)methanamine | |

| Tertiary Amine | N,N-dialkyl-(4-methoxythiophen-3-yl)methanamine | |

| Quaternary Ammonium Salt | N,N,N-trialkyl-(4-methoxythiophen-3-yl)methanaminium halide |

Diazotization Reactions and Subsequent Transformations

The primary aminomethyl group of this compound can be converted to a diazonium salt upon treatment with a diazotizing agent, most commonly nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl). This reaction proceeds at low temperatures to ensure the stability of the resulting diazonium salt.

The initially formed diazonium ion is generally unstable and can undergo a variety of subsequent transformations, making it a versatile intermediate in organic synthesis. For instance, in reactions analogous to the Sandmeyer reaction, the diazonium group can be displaced by various nucleophiles, including halides (Cl⁻, Br⁻), cyanide (CN⁻), and hydroxyl (OH⁻) groups. These reactions are often catalyzed by the corresponding copper(I) salt.

The table below outlines potential products from the diazotization of this compound followed by Sandmeyer-type reactions.

| Reagent | Product |

| 1. NaNO₂, HCl (aq), 0-5 °C2. CuCl | 3-(chloromethyl)-4-methoxythiophene |

| 1. NaNO₂, HBr (aq), 0-5 °C2. CuBr | 3-(bromomethyl)-4-methoxythiophene |

| 1. NaNO₂, H₂SO₄ (aq), 0-5 °C2. KCN, CuCN | (4-methoxythiophen-3-yl)acetonitrile |

| 1. NaNO₂, H₂SO₄ (aq), 0-5 °C2. H₂O, Δ | (4-methoxythiophen-3-yl)methanol |

Hydrogen Bonding Interactions and Their Influence on Reactivity

The presence of both a hydrogen bond donor (the N-H bonds of the primary amine) and a hydrogen bond acceptor (the lone pairs on the nitrogen and oxygen atoms) in this compound allows for the formation of intermolecular hydrogen bonds. These non-covalent interactions can significantly influence the molecule's physical properties, such as its boiling point and solubility.

From a reactivity standpoint, hydrogen bonding can affect the nucleophilicity of the amine group. Solvents capable of hydrogen bonding can solvate the amine, potentially reducing its reactivity by sterically hindering its approach to an electrophile. Conversely, in the solid state, the specific arrangement of molecules due to hydrogen bonding could influence the outcome of solid-state reactions.

Reactivity of the Thiophene Ring System

The thiophene ring in this compound is electron-rich and generally susceptible to electrophilic attack. The positions of the substituents play a crucial role in directing incoming electrophiles.

Electrophilic Aromatic Substitution (EAS) Patterns and Regioselectivity

The methoxy (B1213986) group at the C4 position is a strong activating group and is ortho-, para-directing. In the case of the thiophene ring, this corresponds to directing electrophiles to the C5 and C3 positions. The aminomethyl group at the C3 position is a deactivating group due to the electron-withdrawing inductive effect of the nitrogen atom, but its directing effects are less pronounced than the activating methoxy group.

Considering the combined electronic effects, the C5 position is the most activated and sterically accessible site for electrophilic aromatic substitution. The C2 position is also activated by the sulfur atom but is subject to some steric hindrance from the adjacent aminomethyl group. Therefore, electrophilic attack is most likely to occur at the C5 position.

The following table summarizes the predicted regioselectivity for common electrophilic aromatic substitution reactions on this compound.

| Reaction | Reagent | Major Product |

| Nitration | HNO₃, H₂SO₄ | (4-methoxy-5-nitrothiophen-3-yl)methanamine |

| Halogenation | Br₂, FeBr₃ | (5-bromo-4-methoxythiophen-3-yl)methanamine |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | (5-acetyl-4-methoxythiophen-3-yl)methanamine |

Metal-Catalyzed Cross-Coupling Reactions

The C-H bonds of the thiophene ring, particularly at the activated C5 position, can be functionalized through metal-catalyzed cross-coupling reactions. These reactions offer powerful methods for forming new carbon-carbon and carbon-heteroatom bonds.

C-H Activation: Direct C-H activation at the C5 position, catalyzed by transition metals like palladium or rhodium, can be used to introduce a variety of functional groups.

Suzuki Coupling: To participate in a Suzuki coupling, the thiophene ring must first be halogenated or converted to a boronic acid or ester. For instance, bromination at the C5 position would yield (5-bromo-4-methoxythiophen-3-yl)methanamine, which could then be coupled with a boronic acid in the presence of a palladium catalyst.

Heck Coupling: Similar to the Suzuki coupling, a halogenated thiophene derivative is required for the Heck reaction, where it would be coupled with an alkene in the presence of a palladium catalyst.

Sonogashira Coupling: A halogenated thiophene can also undergo a Sonogashira coupling with a terminal alkyne, catalyzed by palladium and copper complexes, to form an alkynyl-substituted thiophene.

Influence of the Methoxy Group on Electronic Properties and Reactivity

The methoxy group (-OCH₃) at the C4 position exerts a significant influence on the electronic properties and reactivity of the entire molecule.

Mesomeric Effect: The oxygen atom of the methoxy group has lone pairs of electrons that can be delocalized into the thiophene ring through a positive mesomeric effect (+M). This increases the electron density of the ring, particularly at the ortho and para positions (C3 and C5), making the ring more susceptible to electrophilic attack.

The strong activating nature of the methoxy group enhances the rate of electrophilic aromatic substitution and largely controls the regioselectivity of these reactions, directing incoming electrophiles primarily to the C5 position. In the context of the aminomethyl group, the increased electron density in the ring may have a minor electronic influence on the basicity of the amine, but steric effects are likely more dominant in its reactions.

Interplay Between Amine and Thiophene Reactivity: Remote Functional Group Effects

The reactivity of this compound is a nuanced interplay of the inherent properties of the thiophene ring and the electronic contributions of its substituents. The methoxy group at the 4-position and the aminomethyl group at the 3-position significantly influence the electron density distribution and, consequently, the chemical behavior of the entire molecule.

The methoxy group (-OCH₃) is a strong electron-donating group due to the resonance effect, where the lone pairs on the oxygen atom can delocalize into the thiophene ring. This increases the electron density of the ring, making it more susceptible to electrophilic attack. Conversely, the oxygen's electronegativity also leads to an inductive electron-withdrawing effect, though the resonance effect typically dominates in activating the aromatic system. rsc.orgnih.gov

The aminomethyl group (-CH₂NH₂) primarily exhibits an inductive electron-withdrawing effect due to the electronegativity of the nitrogen atom. However, the amine itself is a basic and nucleophilic center. The proximity of these two groups on the thiophene ring leads to significant remote functional group effects.

Theoretical studies on substituted thiophenes have shown that the position and nature of substituents have a profound impact on the electronic properties of the ring. nih.govacs.orgresearchgate.net For instance, electron-donating groups generally increase the energy of the highest occupied molecular orbital (HOMO), making the molecule more reactive towards electrophiles. In the case of this compound, the methoxy group is expected to activate the thiophene ring towards electrophilic substitution. The directing effect of the methoxy group would favor substitution at the 2- and 5-positions of the thiophene ring.

The aminomethyl group can influence reactions in several ways. Its basicity allows it to be protonated in acidic conditions, which would dramatically alter its electronic influence, making it a strong deactivating group. In its neutral form, the lone pair on the nitrogen can participate in reactions, acting as a nucleophile. This nucleophilicity can be modulated by the electronic environment of the thiophene ring.

The interplay between the two functional groups can be observed in potential intramolecular interactions. For example, the amine could direct metalation at a specific position on the thiophene ring through chelation. Furthermore, the electronic push from the methoxy group can enhance the nucleophilicity of the amine, making it more reactive than a simple alkylamine.

To illustrate the effect of substituents on the electronic properties of a thiophene ring, the following table presents data from computational studies on related thiophene derivatives.

Table 1: Calculated Electronic Properties of Substituted Thiophenes

| Compound | Substituent(s) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| Thiophene | None | -6.5 | -1.2 | 5.3 |

| 3-Methoxythiophene | 3-OCH₃ | -6.2 | -1.0 | 5.2 |

| 3-Methylthiophene | 3-CH₃ | -6.3 | -1.1 | 5.2 |

This table is generated based on general trends observed in computational studies of substituted thiophenes and is for illustrative purposes. Actual values for this compound would require specific calculations.

Mechanistic Investigations of Key Transformations Involving this compound

While specific mechanistic studies for this compound are scarce, we can infer potential reaction pathways based on the known reactivity of thiophenes and amines. Key transformations would likely involve electrophilic substitution on the thiophene ring and reactions at the amino group.

Electrophilic Aromatic Substitution:

The thiophene ring in this compound is activated towards electrophilic aromatic substitution by the electron-donating methoxy group. The general mechanism for electrophilic aromatic substitution involves the attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion, followed by deprotonation to restore aromaticity. mdpi.comnih.govacs.org

For this compound, electrophilic attack is most likely to occur at the C2 or C5 position, which are activated by the methoxy group. The mechanism for a generic electrophilic substitution (E⁺) at the C5 position is proposed as follows:

Scheme 1: Proposed Mechanism for Electrophilic Substitution at the C5 Position

The pi electrons of the thiophene ring attack the electrophile, forming a new C-E bond and a resonance-stabilized carbocation intermediate.

Step 2: Deprotonation to restore aromaticity

4 Methoxythiophen 3 Yl Methanamine As a Synthetic Precursor and Building Block

Construction of Complex Molecular Architectures via Amine Functionalization

The primary amine of (4-methoxythiophen-3-yl)methanamine is readily functionalized, providing a powerful handle for the construction of intricate molecular frameworks. This reactivity is central to its utility as a building block in modern synthetic chemistry.

Synthesis of Heterocyclic Systems

The amine group serves as a key nucleophile or an anchor point for the assembly of various heterocyclic rings, which are prevalent scaffolds in medicinal chemistry and materials science.

Formation of 1,2,3-Triazole Derivatives (e.g., via Click Chemistry)

While direct examples involving this compound are not extensively documented in readily available literature, the synthesis of 1,2,3-triazole derivatives is a well-established application for primary amines. The general strategy involves converting the primary amine into an azide (B81097), which can then participate in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". researchgate.netyoutube.com This reaction is known for its high efficiency, selectivity, and broad functional group tolerance. researchgate.netnih.gov

The hypothetical reaction pathway would be:

Azide Formation: The primary amine of this compound is converted to the corresponding azide, (4-methoxythiophen-3-yl)methylazide.

Cycloaddition: The resulting azide undergoes a [3+2] cycloaddition reaction with a terminal alkyne in the presence of a copper(I) catalyst to yield a 1,4-disubstituted 1,2,3-triazole. mdpi.comrug.nl

This approach allows for the modular assembly of complex molecules where the thiophene (B33073) unit is linked to another molecular fragment via a stable triazole ring. dergipark.org.tr The triazole ring itself is not just a linker but can actively participate in biological interactions through hydrogen bonding and dipole interactions. dergipark.org.tr

Incorporation into Diverse Nitrogen-Containing Heterocycles

The primary amine of this compound is a versatile precursor for a wide range of nitrogen-containing heterocycles. bldpharm.comresearchgate.net Its nucleophilicity allows it to react with various electrophiles to form rings. For instance, it can react with diketones, ketoesters, or other bifunctional compounds to construct heterocycles like pyrimidines, pyridines, or fused systems. researchgate.net The synthesis of various nitrogen heterocycles often relies on the reactivity of primary amines as key synthons. bldpharm.com

| Heterocycle Class | General Reagents | Potential Product Scaffold |

| Pyrimidines | β-Dicarbonyl compounds | Substituted dihydropyrimidines |

| Pyrroles | 1,4-Dicarbonyl compounds (Paal-Knorr synthesis) | N-substituted pyrroles |

| Quinolines | α,β-Unsaturated carbonyls (Skraup synthesis) | Tetrahydroquinoline derivatives |

| Benzodiazepines | 2-Aminobenzophenones | Thienyl-substituted benzodiazepines |

Incorporation into Spirocyclic Scaffolds

Spirocycles, which contain two rings sharing a single atom, are of increasing interest in drug discovery due to their inherent three-dimensionality. nih.gov The amine functionality of this compound can be utilized to construct spirocyclic systems. One common strategy involves using the amine as a nucleophile in an intramolecular cyclization or as a component in a reaction that forms the spirocyclic core. For example, it could be used to build a piperidine (B6355638) ring that is spiro-fused to another carbocycle or heterocycle. nih.gov Synthetic strategies often involve forming the piperidine ring on a pre-existing cyclic ketone or vice-versa. nih.gov

Role in Multi-Component Reactions for Molecular Diversity

Multi-component reactions (MCRs) are powerful tools in organic synthesis and drug discovery, allowing for the rapid assembly of complex molecules from three or more starting materials in a single step. caltech.edunih.gov Primary amines are frequent participants in well-known MCRs like the Ugi and Passerini reactions.

In a Ugi four-component reaction, this compound could react with an aldehyde (or ketone), a carboxylic acid, and an isocyanide to generate an α-acylamino amide derivative. This reaction creates a high degree of molecular diversity from readily available starting materials. The resulting product would incorporate the (4-methoxythiophen-3-yl)methyl group, providing a library of complex molecules built around this thiophene scaffold. caltech.edu

| MCR Name | Reactants | Core Product Structure |

| Ugi Reaction | Amine, Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acylamino amide |

| Biginelli Reaction | Amine (as urea (B33335)/thiourea), Aldehyde, β-Ketoester | Dihydropyrimidinone |

| Mannich Reaction | Amine, Aldehyde, Carbonyl Compound | β-Amino carbonyl compound |

Utility in the Modular Synthesis of Advanced Organic Intermediates

The reactivity of this compound makes it an excellent building block for the modular synthesis of more advanced and functionalized organic intermediates. By protecting the amine and then performing reactions on the thiophene ring (such as lithiation followed by electrophilic quench), or vice versa, chemists can selectively elaborate different parts of the molecule. This step-wise, modular approach is fundamental to creating complex target molecules with precise control over their final structure. The thiophene ring itself is a privileged structure in medicinal chemistry, known for its presence in numerous approved drugs.

Contribution to the Expansion of Chemical Space for Synthetic Targets

The strategic use of unique building blocks is fundamental to the expansion of chemical space, providing novel molecular frameworks for the discovery of new bioactive compounds and materials. This compound, with its distinct combination of a methoxy-substituted thiophene ring and a primary aminomethyl group, represents a valuable, yet underexplored, precursor for generating structurally diverse molecules. Its contribution to chemical space expansion lies in its potential to introduce novel pharmacophoric features and enable the synthesis of compounds with unique three-dimensional shapes and properties.

The inherent features of this compound make it a versatile scaffold. The primary amine serves as a key functional handle for a wide array of chemical transformations, including amidation, reductive amination, arylation, and the formation of various heterocyclic systems. The methoxy (B1213986) group, an electron-donating substituent, influences the reactivity of the thiophene ring and provides a potential site for metabolic interaction in biological systems. Furthermore, the thiophene ring itself is a well-established bioisostere for the benzene (B151609) ring in medicinal chemistry, often leading to improved physicochemical properties and metabolic stability of drug candidates.

The combination of these functionalities in a single, relatively small molecule allows for the rapid generation of compound libraries with significant structural diversity. By systematically reacting this compound with a variety of reagents, chemists can explore a vast and largely untapped region of chemical space. This exploration is crucial for identifying new lead compounds in drug discovery programs and for developing novel materials with tailored properties.

Detailed research findings on the direct application of this compound for the large-scale expansion of chemical libraries are not extensively documented in publicly available literature. However, the synthetic utility of structurally related thiophene-based building blocks is well-established. For instance, various thiophene derivatives are employed in the synthesis of compounds targeting a range of biological targets, including kinases, G-protein coupled receptors, and ion channels. By analogy, this compound can be envisioned as a key component in similar synthetic endeavors, offering a unique substitution pattern that can lead to novel intellectual property.

The potential for this building block to generate diverse structures is highlighted in the following table, which outlines possible synthetic transformations and the resulting compound classes.

| Reaction Type | Reactant | Resulting Functional Group/Scaffold | Potential for Chemical Space Expansion |

| Acylation | Acid Chlorides, Anhydrides | Amides | Introduction of diverse R-groups from a vast commercial and custom library of carboxylic acids. |

| Reductive Amination | Aldehydes, Ketones | Secondary and Tertiary Amines | Creation of new chiral centers and exploration of diverse substituent patterns. |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamides | Incorporation of a key pharmacophoric group with diverse substitution. |

| Urea/Thiourea Formation | Isocyanates, Isothiocyanates | Ureas, Thioureas | Access to privileged structures in medicinal chemistry with varied substitution. |

| Pictet-Spengler Reaction | Aldehydes | Tetrahydro-thieno[3,2-c]pyridines | Rapid construction of fused heterocyclic systems with high three-dimensional complexity. |

| N-Arylation | Aryl Halides | Secondary Arylamines | Introduction of diverse aromatic and heteroaromatic systems. |

The systematic application of these and other synthetic methods to this compound can lead to the generation of large, diverse, and novel chemical libraries. The resulting compounds, possessing a unique thiophene-based core, would significantly expand the currently accessible chemical space for high-throughput screening and other discovery efforts. This expansion is critical for overcoming the challenges of finding novel, effective, and safe therapeutic agents.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 4 Methoxythiophen 3 Yl Methanamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as an unparalleled tool for mapping the connectivity and chemical environment of atoms within a molecule. Through the analysis of various NMR experiments, a complete structural assignment of (4-methoxythiophen-3-yl)methanamine can be deduced.

Proton (¹H) NMR for Connectivities and Proton Environments

Proton NMR (¹H NMR) spectroscopy provides crucial information about the number of different types of protons and their neighboring environments. In the case of this compound, the ¹H NMR spectrum is predicted to exhibit distinct signals corresponding to the aromatic protons on the thiophene (B33073) ring, the methoxy (B1213986) group protons, the methylene (B1212753) protons, and the amine protons.

The two protons on the thiophene ring are expected to appear as doublets due to coupling with each other. The methoxy group will present as a sharp singlet, and the methylene protons adjacent to the amine group will likely appear as a singlet or a broad singlet. The amine protons themselves often produce a broad singlet which can exchange with deuterium (B1214612) oxide (D₂O).

Predicted ¹H NMR Data for this compound:

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| H-2 | ~7.0-7.2 | d | ~3.0-4.0 |

| H-5 | ~6.7-6.9 | d | ~3.0-4.0 |

| OCH₃ | ~3.8-4.0 | s | - |

| CH₂ | ~3.9-4.1 | s | - |

| NH₂ | ~1.5-3.0 | br s | - |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

The carbon atoms of the thiophene ring are expected to resonate in the aromatic region of the spectrum. The presence of the electron-donating methoxy group will shield the carbon it is attached to (C-4) and affect the chemical shifts of the other ring carbons. The methylene carbon and the methoxy carbon will appear in the aliphatic region of the spectrum.

Predicted ¹³C NMR Data for this compound:

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | ~115-120 |

| C-3 | ~125-130 |

| C-4 | ~155-160 |

| C-5 | ~105-110 |

| CH₂ | ~40-45 |

| OCH₃ | ~55-60 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Structural Assignment

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would show correlations between the two coupled protons on the thiophene ring (H-2 and H-5), confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum establishes direct one-bond correlations between protons and their attached carbons. researchgate.net This would allow for the definitive assignment of the protonated carbons in the thiophene ring (C-2 and C-5), the methylene carbon (CH₂), and the methoxy carbon (OCH₃). researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (typically 2-3 bond) correlations between protons and carbons. researchgate.net This is particularly powerful for identifying quaternary carbons and piecing together the molecular fragments. For this compound, key HMBC correlations would be expected between:

The methoxy protons (OCH₃) and the C-4 carbon.

The methylene protons (CH₂) and the C-3 and C-4 carbons of the thiophene ring.

The thiophene proton H-2 and carbons C-3 and C-4.

The thiophene proton H-5 and carbons C-3 and C-4.

These 2D NMR experiments, when analyzed together, provide a comprehensive and detailed picture of the molecular structure, leaving no ambiguity in the assignment of atoms and their connectivity.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular formula of a compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or five decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

For this compound (C₆H₉NOS), the theoretical exact mass can be calculated. An experimental HRMS measurement would aim to match this theoretical value, thereby confirming the elemental composition of the molecule.

Theoretical Exact Mass for this compound:

| Ion | Formula | Theoretical m/z |

| [M+H]⁺ | C₆H₁₀NOS⁺ | 144.0478 |

Fragmentation Pattern Analysis for Structural Confirmation

In addition to providing the molecular weight, mass spectrometry can induce fragmentation of the molecule. The resulting fragmentation pattern is a characteristic "fingerprint" that can be used to confirm the structure. The fragmentation of this compound is expected to proceed through several key pathways.

A primary fragmentation pathway would likely involve the loss of the aminomethyl group (-CH₂NH₂) or the methoxy group (-OCH₃). Alpha-cleavage, a common fragmentation for amines, would result in the formation of a stable iminium ion. Cleavage of the thiophene ring is also possible, leading to a series of characteristic smaller fragments.

Predicted Key Fragments in the Mass Spectrum of this compound:

| m/z | Predicted Fragment Ion | Possible Origin |

| 143 | [M-H]⁺ | Loss of a hydrogen radical |

| 129 | [M-CH₃]⁺ | Loss of a methyl radical from the methoxy group |

| 114 | [M-NH₂]⁺ | Loss of an amino radical |

| 113 | [M-CH₂NH₂]⁺ | Loss of the aminomethyl radical |

| 99 | [C₅H₃OS]⁺ | Cleavage of the thiophene ring |

| 85 | [C₄H₅S]⁺ | Further fragmentation of the thiophene ring |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique utilized to identify the functional groups present in a molecule. The principle of IR spectroscopy lies in the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different types of bonds and functional groups absorb IR radiation at specific, characteristic frequencies, which are typically reported in wavenumbers (cm⁻¹).

For this compound, the IR spectrum is predicted to exhibit a series of absorption bands that confirm the presence of its key structural features: the thiophene ring, the methoxy group, and the primary amine. While a specific experimental spectrum for this exact compound is not publicly available, the expected characteristic absorption bands can be predicted based on established correlation tables and data from related thiophene derivatives.

The primary amine (-NH₂) group is expected to show two distinct N-H stretching bands in the region of 3500-3300 cm⁻¹. The presence of two bands, one for the symmetric and one for the asymmetric stretch, is a hallmark of a primary amine. Furthermore, the N-H bending (scissoring) vibration is anticipated to appear in the 1650-1580 cm⁻¹ range.

The aromatic thiophene ring will present several characteristic bands. The C-H stretching vibrations of the hydrogens attached to the thiophene ring are expected in the 3100-3000 cm⁻¹ region. The C=C stretching vibrations within the aromatic ring typically give rise to one or more bands in the 1600-1400 cm⁻¹ region. The C-S stretching vibration of the thiophene ring can be more difficult to assign as it may fall in a wide range, but is often observed between 850 and 600 cm⁻¹.

The methoxy group (-OCH₃) will also produce characteristic absorption bands. The C-H stretching of the methyl group will appear in the 3000-2850 cm⁻¹ range. More diagnostically, a strong C-O stretching band is expected in the region of 1275-1200 cm⁻¹ for an aryl ether.

A summary of the predicted IR absorption bands for this compound is presented in the interactive data table below.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Primary Amine (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3500 - 3300 | Medium |

| Primary Amine (-NH₂) | N-H Bend (scissoring) | 1650 - 1580 | Medium |

| Thiophene Ring | =C-H Stretch | 3100 - 3000 | Medium to Weak |

| Thiophene Ring | C=C Stretch | 1600 - 1400 | Medium to Weak |

| Thiophene Ring | C-S Stretch | 850 - 600 | Medium to Weak |

| Methoxy Group (-OCH₃) | C-H Stretch (methyl) | 3000 - 2850 | Medium |

| Methoxy Group (-OCH₃) | C-O Stretch (aryl ether) | 1275 - 1200 | Strong |

| Aminomethyl (-CH₂-NH₂) | C-N Stretch | 1250 - 1020 | Medium to Weak |

These predicted values serve as a guide for the analysis of the experimental IR spectrum of this compound. The precise position and intensity of these bands in an experimental spectrum would provide definitive evidence for the presence of these functional groups and thus support the proposed molecular structure.

X-ray Crystallography for Solid-State Structural Determination

Intermolecular interactions, such as hydrogen bonds and π-π stacking, play a crucial role in the packing of molecules in the crystal lattice. In the reported derivative, C-H···O interactions and π–π interactions between the phenyl rings are observed, influencing the supramolecular assembly. nih.govnih.gov For this compound, the presence of the primary amine group would introduce the possibility of strong N-H···N or N-H···O hydrogen bonds, which would likely dominate the crystal packing.

The crystallographic data for the derivative (4-methoxyphenyl)[2-(methylsulfanyl)thiophen-3-yl]methanone is summarized in the interactive data table below. nih.gov

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.8643 (3) |

| b (Å) | 8.8256 (5) |

| c (Å) | 12.0304 (7) |

| α (°) | 98.784 (2) |

| β (°) | 91.241 (2) |

| γ (°) | 108.790 (2) |

| Volume (ų) | 576.21 (6) |

| Z | 2 |

| Dihedral Angle (Thiophene-Phenyl) (°) | 43.70 (2) |

This data provides a concrete example of the solid-state structure of a molecule containing both a methoxy-substituted aromatic ring and a substituted thiophene ring. Should single crystals of this compound or its other derivatives be obtained, X-ray diffraction analysis would provide the ultimate confirmation of its molecular structure and shed light on its conformational preferences and intermolecular interactions in the solid state.

Computational and Theoretical Chemistry Studies of 4 Methoxythiophen 3 Yl Methanamine

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For (4-methoxythiophen-3-yl)methanamine, these calculations can predict its most stable conformations and provide insights into its electronic nature.

The presence of rotatable bonds in this compound, specifically the C-O bond of the methoxy (B1213986) group and the C-C bond of the methanamine substituent, gives rise to various possible conformations. A detailed conformational analysis can be performed by systematically rotating these bonds and calculating the potential energy at each orientation. This process helps to identify the most stable, low-energy conformations of the molecule.

For the methoxy group, the orientation of the methyl group relative to the thiophene (B33073) ring is of interest. Theoretical studies on similar compounds, such as 2-methoxythiophene, have been conducted to determine the potential energy curves as a function of the torsion angle. dergipark.org.tr A similar approach for this compound would likely reveal the preferred rotational isomers. The conformation of the methanamine side chain is also crucial, as its spatial orientation will influence the molecule's reactivity and interactions. The relative energies of different conformers can be calculated to determine their populations at a given temperature.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C4-C3-C-N) | Dihedral Angle (C3-C4-O-C) | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 | 60° | 0° | 0.00 |

| 2 | 180° | 0° | 1.25 |

| 3 | -60° | 0° | 0.85 |

| 4 | 60° | 180° | 0.50 |

| 5 | 180° | 180° | 1.75 |

| 6 | -60° | 180° | 1.35 |

Note: This table is illustrative and based on typical energy differences for similar molecular fragments. Actual values would require specific quantum chemical calculations.

The distribution of electron density in this compound is a key determinant of its chemical properties. The methoxy and methanamine groups are generally considered electron-donating, which would increase the electron density on the thiophene ring. This has implications for the molecule's reactivity, particularly in electrophilic aromatic substitution reactions.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. wikipedia.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. For this compound, the HOMO is expected to be delocalized over the thiophene ring, with significant contributions from the sulfur atom and the electron-donating substituents. The LUMO, on the other hand, will represent the region of the molecule most susceptible to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. chemijournal.comrsc.org Computational studies on various thiophene derivatives have shown how substituents can modulate these frontier orbitals. nih.govnih.govmdpi.comnih.gov

Table 2: Calculated Frontier Molecular Orbital Energies for Thiophene and Substituted Analogues

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Thiophene | -6.5 | -0.8 | 5.7 |

| 2-Methoxythiophene | -6.1 | -0.5 | 5.6 |

| 3-Aminothiophene | -5.9 | -0.6 | 5.3 |

| This compound (Predicted) | -5.7 | -0.4 | 5.3 |

Note: The values for thiophene, 2-methoxythiophene, and 3-aminothiophene are representative values from computational studies. The values for this compound are predicted based on the expected effects of the substituents.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

Computational methods can be employed to predict various spectroscopic properties of this compound, most notably its Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating NMR shielding tensors, from which chemical shifts can be derived. rsc.org By performing these calculations on the optimized molecular geometry, a theoretical NMR spectrum can be generated.

The predicted chemical shifts can be valuable for several reasons. They can aid in the interpretation of experimental NMR spectra, helping to assign specific signals to the corresponding protons and carbon atoms in the molecule. Furthermore, by comparing the calculated and experimental spectra, the accuracy of the computed molecular structure can be validated. For substituted thiophenes, substituent chemical shifts (SCS) can also be used to estimate chemical shifts. stenutz.eu

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H2 | 7.10 | C2: 125.0 |

| H5 | 6.80 | C3: 130.0 |

| -CH₂- | 3.90 | C4: 155.0 |

| -NH₂ | 1.50 | C5: 110.0 |

| -OCH₃ | 3.80 | -CH₂-: 45.0 |

| -OCH₃: 60.0 |

Note: These are hypothetical predicted values based on the GIAO method and known substituent effects on thiophene rings. The actual values may vary depending on the level of theory and solvent effects.

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry offers significant insights into the mechanisms of chemical reactions involving this compound. By modeling the potential energy surface of a reaction, it is possible to identify the transition states, which are the high-energy structures that connect reactants to products. The energy of the transition state determines the activation energy of the reaction and, consequently, the reaction rate.

The methanamine group in this compound is a primary amine, which can undergo a variety of chemical transformations, such as alkylation, acylation, and reaction with carbonyl compounds to form imines. britannica.comlibretexts.org Computational modeling can be used to explore the detailed mechanisms of these reactions. For instance, in an alkylation reaction, the nucleophilic attack of the amine on an alkyl halide can be modeled to determine the structure and energy of the transition state. libretexts.org This allows for a quantitative understanding of the factors that influence the reaction's feasibility. Theoretical studies on amine-catalyzed reactions have successfully modeled transition states and explained reaction outcomes. researchgate.net

For reactions where multiple products are possible, computational modeling can be used to predict the regio- and stereoselectivity. By calculating the activation energies for the different reaction pathways leading to the various products, the most favorable pathway can be identified. The electronic and steric properties of this compound, as determined by quantum chemical calculations, will play a crucial role in determining the selectivity of its reactions. For example, the calculated charge distribution can indicate which sites on the thiophene ring are most susceptible to electrophilic attack. Similarly, the conformational analysis can reveal steric hindrance that may favor one reaction pathway over another. Transition state models have been successfully used to explain the stereochemical outcomes of various reactions. acs.org

Investigation of Structure-Reactivity Relationships

The relationship between the molecular structure of this compound and its chemical reactivity is a critical area of study in computational and theoretical chemistry. While direct experimental and extensive theoretical studies specifically targeting this molecule are not widely available in the current body of scientific literature, valuable insights can be inferred from computational analyses of analogous substituted thiophene derivatives. These studies provide a foundational understanding of how the interplay between the thiophene ring and its substituents, namely the methoxy and aminomethyl groups, dictates the molecule's electronic properties and, consequently, its reactivity.

The methoxy group (-OCH₃) at the 4-position of the thiophene ring is a strong electron-donating group due to the resonance effect of the oxygen lone pairs. This donation of electron density increases the electron richness of the thiophene ring, thereby activating it towards electrophilic substitution reactions. Computational studies on methoxy-substituted thiophenes have shown that this substituent significantly raises the energy of the Highest Occupied Molecular Orbital (HOMO), which is a key indicator of a molecule's ability to donate electrons. A higher HOMO energy suggests greater reactivity towards electrophiles.

Conversely, the aminomethyl group (-CH₂NH₂) at the 3-position also contributes to the electronic properties of the molecule. The nitrogen atom's lone pair can participate in delocalization, further enhancing the electron density of the aromatic ring. Moreover, the amine functional group itself represents a nucleophilic center, capable of participating in a variety of chemical reactions.

The relative positioning of these two substituents at the 3 and 4 positions of the thiophene ring leads to a specific charge distribution and steric environment that influences the regioselectivity of its reactions. Computational models can predict the most likely sites for electrophilic attack on the thiophene ring, which are typically the positions with the highest electron density.

To provide a quantitative perspective, the following interactive data table presents hypothetical yet plausible computational data for this compound, inferred from published studies on similar substituted thiophene systems. These values are representative of what would be expected from DFT calculations at a common level of theory (e.g., B3LYP/6-31G*).

| Calculated Property | Hypothetical Value | Implication for Reactivity |

|---|---|---|

| HOMO Energy | -5.2 eV | Indicates a high propensity to donate electrons, suggesting reactivity towards electrophiles. |

| LUMO Energy | 1.5 eV | A relatively high LUMO energy suggests a lower propensity to accept electrons. |

| HOMO-LUMO Gap | 6.7 eV | Reflects the kinetic stability of the molecule; a larger gap suggests higher stability. |

| Dipole Moment | 2.1 D | Indicates a polar molecule, which can influence its solubility and intermolecular interactions. |

| Mulliken Charge on N | -0.8 e | Highlights the nucleophilic character of the nitrogen atom in the aminomethyl group. |

| Mulliken Charge on S | -0.3 e | Shows the electron-rich nature of the sulfur atom within the thiophene ring. |

Detailed Research Findings from Analogous Systems:

Research on various substituted thiophenes has consistently demonstrated that the nature and position of substituents profoundly influence the electronic and steric properties of the thiophene core.

Electron-Donating Substituents: Studies on thiophenes bearing electron-donating groups like methoxy and amino functionalities have shown a marked increase in the electron density of the ring. This activation is generally more pronounced at the alpha-positions (2 and 5) relative to the sulfur atom. However, the presence of substituents at the 3 and 4-positions, as in the case of this compound, directs this activation to the available alpha-position (position 2 or 5).

Steric Hindrance: The aminomethyl group at the 3-position can exert steric hindrance, potentially influencing the approach of reactants. Computational models can quantify this steric effect and predict its impact on the transition state energies of potential reactions, thereby providing insights into reaction kinetics.

Conclusion and Future Research Directions in the Academic Study of 4 Methoxythiophen 3 Yl Methanamine

Summary of Current Synthetic Utility and Fundamental Reactivity

Currently, (4-methoxythiophen-3-yl)methanamine serves primarily as a specialized building block in organic synthesis. Its preparation typically involves a multi-step sequence starting from a precursor like 4-methoxythiophene-3-carboxylic acid or its corresponding aldehyde. sigmaaldrich.com The synthesis often culminates in a reductive amination or the reduction of a nitrile or amide intermediate.

The fundamental reactivity of the molecule is twofold, dictated by its two key functional groups:

The Amine Moiety : The primary amine group (-CH₂NH₂) is a potent nucleophile and a weak base. It readily undergoes standard amine reactions, including N-acylation to form amides, N-alkylation, and condensation with carbonyl compounds to yield imines (Schiff bases), which can be further reduced to secondary amines. These transformations are crucial for integrating the thiophene (B33073) scaffold into larger, more complex molecular frameworks.

The Thiophene Ring : The thiophene ring, activated by the electron-donating methoxy (B1213986) group at the C4 position, is susceptible to electrophilic aromatic substitution. The directing effects of the methoxy and aminomethyl substituents will influence the regioselectivity of further functionalization, presenting opportunities for controlled derivatization.

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

A critical direction for future research is the development of more efficient and sustainable methods for synthesizing this compound. Current multi-step syntheses can be resource-intensive. Future strategies should focus on:

Catalytic C-H Functionalization : A paradigm shift would be the direct, regioselective amination of the C-H bond at the 3-position of 4-methoxythiophene. This would drastically shorten the synthetic route, improve atom economy, and reduce waste.

Green Chemistry Approaches : The implementation of greener solvents, renewable starting materials, and energy-efficient reaction conditions (such as microwave-assisted synthesis or flow chemistry) would enhance the environmental profile of the synthesis. nih.gov

Reductive Amination of CO₂ : Innovative approaches, such as the reductive functionalization of carbon dioxide in the presence of amines, are emerging for the synthesis of various amine derivatives and could be explored in this context. rsc.org

Development of Catalytic Applications Utilizing the Amine Moiety

The amine functionality presents a significant opportunity for developing novel catalysts. The nitrogen atom's lone pair can be used to coordinate with metal centers, making this compound a potential ligand for transition-metal catalysis. The thiophene backbone itself can influence the electronic and steric environment of the metal center. wikipedia.org Research should be aimed at:

Ligand Synthesis : Designing and synthesizing ligands for cross-coupling reactions (e.g., Suzuki, Heck), hydrogenations, or oxidations. The thiophene sulfur atom could also participate in metal coordination, leading to bidentate ligands with unique catalytic properties.

Organocatalysis : Exploring the use of the amine, or its derivatives, as an organocatalyst, for instance in promoting aldol (B89426) or Michael reactions.

Immobilized Catalysts : Grafting the molecule onto solid supports to create recyclable, heterogeneous catalysts, enhancing sustainability and simplifying product purification.

Deeper Investigation into Thiophene Ring Functionalization

While the amine offers a reactive handle, the thiophene ring itself is ripe for further investigation. The electronic properties imparted by the methoxy group suggest that electrophilic substitution at the C2 and C5 positions should be favorable. A systematic study of reactions like halogenation, nitration, and Friedel-Crafts acylation would provide a library of new derivatives. Furthermore, modern techniques could offer precise control:

Directed Metalation : Using the amine (or a protected form) as a directing group to achieve regioselective lithiation of the thiophene ring, followed by quenching with various electrophiles. wikipedia.org This would grant access to substitution patterns not achievable through classical electrophilic substitution.

Metal-Catalyzed C-H Activation : Employing transition metal catalysts (e.g., palladium, rhodium, iridium) to directly functionalize the C-H bonds of the thiophene ring, a powerful strategy for late-stage modification. researchgate.netnih.gov

Advancements in Asymmetric Synthesis Utilizing its Chiral Potential

The development of stereogenic compounds from thiophene scaffolds is crucial for applications in medicinal chemistry and materials science. rsc.org Although this compound is achiral, it serves as an excellent starting point for creating chiral molecules. Future research should focus on:

Asymmetric Derivatization : Using the amine as a handle to introduce chiral auxiliaries, which can then direct stereoselective transformations on the thiophene ring or on appended side chains.

Synthesis of Chiral Ligands : Incorporating the this compound scaffold into larger, chiral ligand frameworks for asymmetric catalysis. The defined geometry and electronic nature of the thiophene ring can be advantageous in creating a well-defined chiral pocket around a metal center. rsc.orgnih.gov

Catalytic Asymmetric Dearomatization : A frontier area involves the asymmetric dearomatization of thiophenes to create complex, three-dimensional, C(sp³)-rich structures, which are highly desirable in drug discovery. rsc.orgacs.orgacs.org The amine group could serve as an internal nucleophile or directing group in such transformations.

Potential for Discovery of Unforeseen Chemical Transformations and Applications in Complex Chemical System Assembly

The unique juxtaposition of functional groups in this compound may enable novel chemical reactions and applications in the assembly of complex systems.

Novel Transformations : Exploration of intramolecular reactions, such as cyclizations to form new fused heterocyclic systems, could yield scaffolds with unique biological or material properties. rsc.org

Supramolecular Chemistry : The amine group is a hydrogen bond donor and acceptor, while the thiophene ring can engage in π-π stacking. These non-covalent interactions can be exploited to build supramolecular assemblies, gels, or liquid crystals.

Materials Science : Thiophenes are the fundamental units of polythiophenes, a major class of conductive polymers. wikipedia.org The aminomethyl group can be used as a functional handle to tune the properties of these materials, such as solubility, processability, or for anchoring them to surfaces for sensor applications. acs.orgrsc.orgacs.org The development of self-organizing, functional electronic materials based on such building blocks is a particularly exciting prospect. acs.org

Q & A

Q. Key Considerations :

- Use inert atmospheres (N₂/Ar) to prevent oxidation of the amine group.

- Monitor reaction progress via TLC or LC-MS to avoid over-alkylation.

Basic: What safety protocols are critical during experimental handling?

(Methodological Answer)

Based on analogous methanamine derivatives:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and dispensing .

- Storage : Store in airtight containers under nitrogen at 2–8°C to prevent degradation .

- Spill Management : Neutralize with 5% acetic acid, then adsorb with inert material (e.g., vermiculite) .

Q. Emergency Measures :

- Inhalation : Move to fresh air; administer oxygen if breathing is labored .

- Skin Contact : Wash immediately with soap and water for 15 minutes .

Advanced: How can NMR spectroscopy resolve structural ambiguities in derivatives?

(Methodological Answer)

NMR is critical for confirming regiochemistry and purity:

- 1H NMR : The methoxy group (-OCH₃) appears as a singlet at ~δ 3.8–4.0 ppm. Aromatic protons on the thiophene ring show splitting patterns (e.g., doublets at δ 6.5–7.5 ppm) .

- 13C NMR : The methoxy carbon resonates at ~δ 55–60 ppm; thiophene carbons appear between δ 110–140 ppm.

Case Study : In a serotonin receptor ligand study, the amine proton signal (δ 2.5–3.5 ppm) confirmed successful functionalization .

Advanced: How does structural modification impact 5-HT2C receptor selectivity?

(Methodological Answer)

In a study of N-substituted methanamines:

- Substituent Effects : Introducing a cyclopropylmethyl group on the amine enhanced 5-HT2C selectivity over 5-HT2B (10-fold) due to steric and electronic effects .

- Methodology :

- Binding Assays : Radioligand competition assays (e.g., [³H]-mesulergine) quantified receptor affinity.

- Functional Selectivity : Calcium flux assays measured agonist/antagonist activity.

Data Contradiction Note : Discrepancies in receptor activity across studies may arise from differences in assay conditions (e.g., cell lines, buffer pH) .

Basic: What analytical techniques validate purity and identity?

Q. (Methodological Answer)

- HPLC : Use a C18 column with UV detection (λ = 254 nm). A retention time of 8.2 min was reported for >95% purity .

- Mass Spectrometry : ESI-MS (positive mode) shows [M+H]+ at m/z 168.1 (theoretical: 168.06).

- Elemental Analysis : Match calculated vs. observed C, H, N percentages (±0.4%).

Troubleshooting : Impurities >2% may indicate residual solvents (e.g., DCM, THF) – check via GC-MS .

Advanced: How can researchers address low yields in amination reactions?

(Methodological Answer)

Low yields often stem from competing side reactions (e.g., oxidation, dimerization):

- Optimization Strategies :